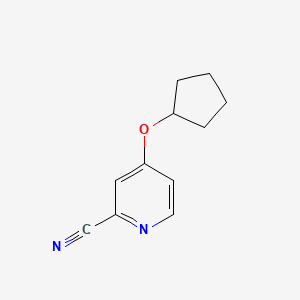

4-(Cyclopentyloxy)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentyloxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-9-7-11(5-6-13-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFBULRDVMNIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopentyloxy Pyridine 2 Carbonitrile

Retrosynthetic Analysis of the 4-(Cyclopentyloxy)pyridine-2-carbonitrile Scaffold

A retrosynthetic analysis of this compound suggests several viable disconnection points. The most logical disconnection is at the C4-O ether linkage, leading to a key pyridine (B92270) intermediate and a cyclopentyl precursor. This approach is advantageous as it allows for the late-stage introduction of the cyclopentyloxy group.

Further disconnection of the 4-halopyridine-2-carbonitrile intermediate points towards precursors such as 4-aminopyridine-2-carbonitrile (B1290440) or 4-hydroxypyridine-2-carbonitrile. The cyano group can be envisioned to be introduced from an amino or a carboxylic acid group, which in turn can be part of the initial pyridine ring formation or introduced at a later stage.

Precursor Synthesis and Optimization

The successful synthesis of this compound relies on the efficient preparation of its key precursors. This section details the synthesis of the essential pyridine intermediates and the cyclopentyloxy precursors.

Synthesis of Key Pyridine Intermediates

The synthesis of a 4-substituted pyridine-2-carbonitrile (B1142686) with a suitable leaving group at the 4-position is paramount. Common intermediates include 4-chloro-, 4-bromo-, or 4-hydroxypyridine-2-carbonitrile.

One potential route to these intermediates begins with 4-aminopyridine (B3432731). The amino group can be converted to a variety of functional groups. For instance, 4-aminopyridine can undergo diazotization followed by hydrolysis to yield 4-hydroxypyridine (B47283). guidechem.com The nitrile group at the 2-position can be introduced through various methods, such as the reaction of a corresponding 2-halopyridine with a cyanide salt.

A more direct approach involves the use of a pre-functionalized pyridine derivative. For example, 4-aminopyridine-2-carboxylic acid is a known compound that can be synthesized. chemicalbook.com The carboxylic acid can then be converted to a nitrile, and the amino group can be transformed into a halogen via a Sandmeyer-type reaction. The Sandmeyer reaction is a versatile method for converting aryl amines to aryl halides via diazonium salts, often catalyzed by copper(I) salts. wikipedia.org Optimization of the Sandmeyer reaction would involve careful control of temperature, concentration of reagents, and the choice of copper salt and nitrite (B80452) source to maximize the yield of the desired 4-halopyridine-2-carbonitrile and minimize side products. numberanalytics.com

Alternatively, 4-hydroxypyridine can serve as a starting material. The hydroxyl group can be converted to a better leaving group, such as a triflate, or directly to a halide using reagents like phosphorus oxychloride or phosphorus pentachloride. researchgate.net The synthesis of 4-chloropyridine (B1293800) from 4-hydroxypyridine using such chlorinating agents is a known transformation. researchgate.net Subsequent introduction of the cyano group at the 2-position would then be necessary.

The following table summarizes potential synthetic routes to key pyridine intermediates:

| Starting Material | Key Transformations | Intermediate |

| 4-Aminopyridine | 1. Cyanation at C22. Diazotization3. Sandmeyer reaction | 4-Halopyridine-2-carbonitrile |

| 4-Hydroxypyridine | 1. Cyanation at C22. Halogenation (e.g., with POCl₃) | 4-Chloropyridine-2-carbonitrile (B100596) |

| 4-Aminopyridine-2-carboxylic acid | 1. Diazotization2. Sandmeyer reaction3. Conversion of carboxylic acid to nitrile | 4-Halopyridine-2-carbonitrile |

Preparation of Cyclopentyloxy Precursors

The cyclopentyloxy moiety is introduced from readily available cyclopentyl derivatives. The choice of the precursor depends on the chosen C-O bond formation strategy.

For nucleophilic aromatic substitution reactions, cyclopentanol (B49286) is the most common precursor. In the presence of a base, cyclopentanol is deprotonated to form the cyclopentoxide anion, a potent nucleophile.

Alternatively, cyclopentyl halides, such as cyclopentyl bromide or iodide, can be used in reactions like the Williamson ether synthesis, where they would react with a 4-hydroxypyridine derivative. The preparation of these halides from cyclopentanol is a standard procedure in organic synthesis, often involving reaction with hydrobromic or hydroiodic acid, or with reagents like phosphorus tribromide.

Direct Synthetic Approaches to this compound

With the key precursors in hand, the final step involves the formation of the ether linkage between the pyridine ring and the cyclopentyl group.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary strategy for the synthesis of this compound. This approach involves the reaction of a 4-halopyridine-2-carbonitrile with cyclopentanol in the presence of a suitable base. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 4-position towards nucleophilic attack.

A general procedure for the synthesis of 4-alkoxypyridines involves reacting a 4-chloropyridine hydrochloride with the corresponding alcohol in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong base such as sodium hydroxide (B78521). This method has been reported to give good yields for a range of alcohols.

Proposed Synthesis via Nucleophilic Aromatic Substitution:

A plausible synthetic route would involve the reaction of 4-chloropyridine-2-carbonitrile with cyclopentanol. The reaction would be carried out in a high-boiling polar aprotic solvent like DMSO or DMF, with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the cyclopentanol.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Chloropyridine-2-carbonitrile | Cyclopentanol | NaH | DMSO | This compound |

C-O Bond Formation Methodologies

Beyond classical SNAr, other C-O bond formation methodologies can be considered, though they may be less direct for this specific target.

The Williamson ether synthesis is a well-established method for forming ethers. nih.gov In the context of this synthesis, it would involve the reaction of the sodium or potassium salt of 4-hydroxypyridine-2-carbonitrile with a cyclopentyl halide (e.g., cyclopentyl bromide). This approach requires the synthesis of the 4-hydroxypyridine-2-carbonitrile precursor.

The Mitsunobu reaction provides an alternative for the formation of ethers from alcohols with inversion of stereochemistry. researchgate.netrsc.orgresearchgate.net This reaction typically involves an alcohol, a pronucleophile (in this case, 4-hydroxypyridine-2-carbonitrile), a phosphine (B1218219) (e.g., triphenylphosphine), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). While effective, the Mitsunobu reaction is often used for more complex molecules and may not be the most atom-economical choice for this particular synthesis.

The Buchwald-Hartwig C-O coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of aryl ethers. This would involve the reaction of a 4-halopyridine-2-carbonitrile with cyclopentanol in the presence of a palladium catalyst and a suitable phosphine ligand. While highly versatile, this method is generally employed for more challenging ether syntheses where traditional methods fail.

Nitrile Group Introduction Methods

The introduction of a nitrile group onto a pyridine ring is a critical step in the synthesis of this compound. Several methods are available for this transformation, each with its own advantages and limitations.

One common strategy is the cyanation of a pre-functionalized pyridine ring, such as a halopyridine. For instance, a 2-halopyridine derivative can undergo nucleophilic substitution with a cyanide salt, such as copper(I) cyanide in a Rosenmund-von Braun reaction. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF or NMP.

Another approach involves the dehydration of a corresponding amide. If 4-(cyclopentyloxy)pyridine-2-carboxamide is available, it can be treated with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) to yield the desired nitrile. pressbooks.pub This method is quite general and not typically limited by steric hindrance. pressbooks.pub

Furthermore, methods for the direct C-H cyanation of pyridines are emerging, although they can be rare. researchgate.net These methods often involve the in-situ generation of a dihydropyridine (B1217469) intermediate which then reacts with a cyano electrophile. researchgate.net While powerful, the regioselectivity of such reactions can be influenced by a combination of electronic and steric factors of other substituents on the pyridine ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches for Related Analogs

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for the preparation of substituted pyridines, including analogs of this compound. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For the synthesis of related analogs, a common strategy involves the coupling of a suitably functionalized pyridine core with a coupling partner. For example, a 4-halopyridine-2-carbonitrile could be coupled with cyclopentanol under Buchwald-Hartwig amination conditions, although this is more typically used for N-arylation and O-arylation. A more relevant cross-coupling approach for this specific ether linkage would be a variation of the Buchwald-Hartwig or Ullmann condensation for C-O bond formation.

Alternatively, a 4-hydroxypyridine-2-carbonitrile could be subjected to a Mitsunobu reaction with cyclopentanol. While not a palladium-catalyzed reaction, it is a valuable cross-coupling method for forming C-O bonds.

For the construction of the pyridine ring itself, palladium catalysis can be employed in cycloaddition reactions. For instance, the [2+2+2] cycloaddition of nitriles with two alkyne molecules can provide a direct route to multisubstituted pyridines. acs.org While this would build the core structure, the specific substitution pattern of this compound would require carefully chosen starting materials.

The table below summarizes some palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of analogs of this compound.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Ligand System | Potential Product Analog |

| Buchwald-Hartwig C-O Coupling | 4-Bromopyridine-2-carbonitrile | Cyclopentanol | Pd Catalyst (e.g., Pd₂(dba)₃) / Ligand (e.g., Xantphos) | This compound |

| Suzuki Coupling | 4-Chloropyridine-2-carbonitrile | Cyclopentylboronic acid | Pd(PPh₃)₄ | 4-Cyclopentylpyridine-2-carbonitrile |

| Sonogashira Coupling | 4-Iodopyridine-2-carbonitrile | Cyclopentylacetylene | PdCl₂(PPh₃)₂ / CuI | 4-(Cyclopentylethynyl)pyridine-2-carbonitrile |

High-Yield Synthesis Optimization for this compound

Optimizing the synthesis of this compound for high yield requires careful consideration of reaction conditions, reagent choice, and purification methods. A likely synthetic route would involve the etherification of a 4-substituted pyridine followed by the introduction of the nitrile group, or vice versa.

Scenario 1: Etherification followed by Cyanation

In this approach, a starting material such as 4-chloro-2-methylpyridine (B118027) could first be reacted with cyclopentanol in the presence of a strong base like sodium hydride to form 4-(cyclopentyloxy)-2-methylpyridine. The subsequent step would be the oxidation of the methyl group to a carboxylic acid, followed by conversion to the primary amide and finally dehydration to the nitrile.

To optimize the etherification step, parameters such as the choice of base, solvent, and temperature would be critical. A phase-transfer catalyst might also be employed to improve the reaction rate and yield. For the nitrile formation from the amide, the selection of the dehydrating agent and the reaction conditions would need to be fine-tuned to minimize side reactions and maximize conversion.

Scenario 2: Cyanation followed by Etherification

Alternatively, a commercially available starting material like 4-chloro-2-cyanopyridine could be used. The etherification would then be the final step, reacting it with cyclopentanol and a suitable base. Optimization here would focus on the nucleophilic aromatic substitution (SNAr) reaction conditions. The reactivity of the 4-position of the pyridine ring is enhanced by the electron-withdrawing nitrile group at the 2-position.

The table below outlines key parameters that could be optimized for a hypothetical high-yield synthesis based on Scenario 2.

| Reaction Step | Parameter to Optimize | Conditions to Test | Expected Outcome |

| Etherification (SNAr) | Base | K₂CO₃, Cs₂CO₃, NaH | Increased yield and reduced reaction time with stronger, non-nucleophilic bases. |

| Solvent | DMF, DMSO, NMP | Higher boiling, polar aprotic solvents generally favor SNAr reactions. | |

| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures may be required but could also lead to decomposition. | |

| Purification | Method | Crystallization, Column Chromatography | Optimization of the purification method to maximize recovery of the pure product. |

Stereochemical Control in Analogous Cyclopentane (B165970) Derivations

The issue of stereochemical control would become relevant in the synthesis of analogs of this compound where the cyclopentane ring is substituted, leading to the possibility of stereoisomers. For the parent compound, where the cyclopentyl group is unsubstituted, there are no stereocenters, and thus this section is not directly applicable.

However, if a substituted cyclopentanol, for example, (cis)- or (trans)-2-methylcyclopentanol, were used in the synthesis, the resulting product would have stereocenters. The synthetic pathway would then need to be designed to control the stereochemistry of the final product.

For instance, if a chiral, enantiomerically pure cyclopentanol derivative is used as a starting material, and the reaction to form the ether linkage does not affect the stereocenter (e.g., an SN2 reaction with inversion of configuration or a Mitsunobu reaction with inversion), the stereochemistry of the starting alcohol would be transferred to the product.

In cases where a racemic mixture of a substituted cyclopentanol is used, the final product would also be a racemic or diastereomeric mixture. The separation of these isomers would then require chiral chromatography or crystallization techniques.

If the stereocenter is to be introduced during the synthesis, for example, by asymmetric reduction of a cyclopentanone (B42830) precursor to a chiral cyclopentanol, then the choice of chiral reducing agent and reaction conditions would be paramount in determining the enantiomeric excess (e.e.) of the product.

The following table illustrates hypothetical scenarios where stereochemical control would be a consideration in the synthesis of analogous cyclopentane derivations.

| Analogous Starting Material | Synthetic Step | Method for Stereochemical Control | Potential Stereochemical Outcome |

| (R)-2-Methylcyclopentanol | Etherification (Mitsunobu) | Use of an enantiomerically pure starting material. | (S)-4-(2-Methylcyclopentyloxy)pyridine-2-carbonitrile |

| 2-Methylcyclopentanone | Asymmetric Reduction | Use of a chiral reducing agent (e.g., (R)-CBS catalyst). | Enantiomerically enriched (R)- or (S)-2-methylcyclopentanol, leading to an enantiomerically enriched final product. |

| Racemic 2-Methylcyclopentanol | Etherification | No stereochemical control during synthesis. | Racemic mixture of 4-((2-methylcyclopentyl)oxy)pyridine-2-carbonitrile. |

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopentyloxy Pyridine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 4-(Cyclopentyloxy)pyridine-2-carbonitrile, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopentyloxy group.

The pyridine ring contains three aromatic protons. The proton at position 6 (H-6), adjacent to the electron-withdrawing nitrogen atom, is expected to be the most deshielded. The proton at position 3 (H-3) would appear as a singlet or a narrowly split doublet, while the proton at position 5 (H-5) would likely be a doublet of doublets due to coupling with H-6.

The cyclopentyloxy group protons would present as a complex set of signals in the aliphatic region of the spectrum. The single methine proton attached to the ether oxygen (O-CH) would be the most downfield of this group, appearing as a multiplet. The remaining eight protons on the four methylene (B1212753) groups of the cyclopentyl ring would likely appear as overlapping multiplets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.2 - 8.4 | d |

| Pyridine H-5 | 7.0 - 7.2 | dd |

| Pyridine H-3 | 6.8 - 7.0 | s or d |

| Cyclopentyloxy O-CH | 4.8 - 5.0 | m |

This table contains predicted data based on known values for substituted pyridines and cyclopentyl ethers. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The molecule possesses 11 unique carbon atoms.

The pyridine ring carbons are expected to resonate in the aromatic region. The carbon atom at position 4 (C-4), bonded to the electronegative oxygen, would be significantly deshielded and appear far downfield. The carbon at position 2 (C-2), attached to the nitrile group, and the carbon at position 6 (C-6), adjacent to the nitrogen, would also be downfield. The nitrile carbon (C≡N) itself has a characteristic chemical shift. The carbons of the cyclopentyloxy group would appear in the aliphatic region, with the methine carbon (O-CH) being the most downfield due to the attached oxygen.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-4 | 165 - 170 |

| Pyridine C-6 | 150 - 155 |

| Pyridine C-2 | 140 - 145 |

| Pyridine C-5 | 115 - 120 |

| Nitrile C≡N | 114 - 118 |

| Pyridine C-3 | 108 - 112 |

| Cyclopentyloxy O-CH | 75 - 80 |

| Cyclopentyloxy CH₂ | 30 - 35 |

This table contains predicted data. The two distinct CH₂ signals for the cyclopentyloxy group arise from their different positions relative to the ether linkage.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships. Key correlations would be observed between H-5 and H-6 on the pyridine ring. Within the cyclopentyl group, the O-CH proton would show correlations to the adjacent methylene protons, which in turn would correlate with their neighbors, confirming the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H-6 to C-6, H-5 to C-5, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. A critical correlation would be observed from the O-CH proton of the cyclopentyl group to the C-4 of the pyridine ring, confirming the ether linkage. Additionally, correlations from the pyridine protons (H-3 and H-5) to the nitrile carbon would solidify the position of the cyano group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong, sharp absorption band is predicted for the nitrile (C≡N) stretching vibration. The presence of the ether linkage would be confirmed by strong C-O stretching bands. The aromatic pyridine ring would give rise to C=C and C=N stretching vibrations, as well as aromatic C-H stretching. The aliphatic cyclopentyl group would be identified by its characteristic C-H stretching and bending vibrations.

Predicted Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2240 |

| Ether | C-O-C asymmetric stretch | 1240 - 1260 |

| Aromatic Ring | C=C / C=N stretch | 1400 - 1600 |

| Aromatic C-H | C-H stretch | > 3000 |

This table contains predicted data based on characteristic IR frequencies for known functional groups. nist.govnist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering clues to its structure. The molecular formula of this compound is C₁₁H₁₂N₂O, corresponding to a molecular weight of 188.23 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at an m/z (mass-to-charge ratio) of 188. The fragmentation pattern would likely involve the characteristic cleavage of the ether bond and the loss of the cyclopentyl group.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

|---|---|

| 188 | [M]⁺• (Molecular Ion) |

| 119 | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |

This table contains predicted fragmentation data based on the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The chromophore in this molecule is the substituted pyridine ring. The spectrum is expected to show absorptions corresponding to π → π* and potentially n → π* transitions.

Compared to unsubstituted pyridine, the presence of the electron-donating cyclopentyloxy group (an auxochrome) and the electron-withdrawing nitrile group would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). These substitutions extend the conjugation and modify the energy levels of the molecular orbitals, resulting in absorption in the near-UV region. researchgate.netnist.govrsc.org

Predicted UV-Vis Absorption

| Transition Type | Predicted λmax (nm) |

|---|---|

| π → π* | 270 - 300 |

This table contains predicted data based on the electronic effects of the substituents on the pyridine chromophore.

X-Ray Crystallography for Solid-State Structural Determination

The initial and often most challenging step in an X-ray crystallographic study is the cultivation of a high-quality single crystal. For an organic molecule like this compound, several techniques would typically be explored to obtain crystals suitable for diffraction, meaning they should be of adequate size (generally 0.1-0.3 mm in each dimension) and possess a well-ordered internal lattice with minimal defects.

Common methods for crystal growth include:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration encourages the slow formation of well-ordered crystals.

Solvent Diffusion: This technique involves dissolving the compound in a good solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

Once suitable crystals are obtained, they are characterized using optical microscopy to assess their quality, morphology, and size.

A suitable crystal would be mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.

The initial diffraction experiments are aimed at determining the unit cell parameters . The unit cell is the smallest repeating unit of the crystal lattice. Its dimensions are described by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters define the size and shape of the unit cell.

Following the determination of the unit cell, the systematic absences in the diffraction data are analyzed to identify the space group . The space group describes the symmetry elements (e.g., rotation axes, screw axes, mirror planes, glide planes) present in the crystal lattice. This information is crucial for solving the crystal structure.

A hypothetical data table for the crystallographic parameters of this compound might look like the following, based on common values for organic molecules:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z (molecules/unit cell) | 4 |

After solving the crystal structure, the arrangement of molecules within the unit cell and the nature of the intermolecular interactions can be analyzed in detail. This analysis is vital for understanding the physical properties of the solid, such as its melting point and solubility. For this compound, several types of non-covalent interactions would be expected to govern the crystal packing. mdpi.com

The nitrogen atom of the pyridine ring and the nitrile group are potential hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors, weak C-H···N or C-H···O interactions with neighboring molecules could play a significant role in stabilizing the crystal lattice.

A key aspect of the crystallographic analysis would be the determination of the conformation of the flexible cyclopentyloxy group. Unlike the rigid pyridine ring, the five-membered cyclopentyl ring is non-planar and can adopt various conformations, such as the "envelope" or "twist" forms. The specific conformation observed in the crystal lattice represents a low-energy state that is influenced by both intramolecular steric effects and the constraints of the crystal packing environment.

Computational Investigations of 4 Cyclopentyloxy Pyridine 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of molecules. rsc.orgnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-(Cyclopentyloxy)pyridine-2-carbonitrile. DFT calculations can predict a wide range of properties, from optimized molecular geometry to electronic and spectroscopic features. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G*), the algorithm adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. researchgate.net

For this compound, this process would define the bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring, the cyano group (-C≡N), and the cyclopentyloxy substituent. The pyridine ring is expected to be largely planar, while the cyclopentyl ring of the ether group will adopt a puckered conformation to minimize steric strain, likely an envelope or twist form. The total energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table presents plausible, theoretically-derived values for key geometric parameters based on DFT calculations of similar pyridine derivatives. Actual values would require specific computation for this molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-CN | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| C-O (ether) | ~1.37 Å | |

| O-C (cyclopentyl) | ~1.44 Å | |

| Bond Angles | C-C-C (pyridine ring) | ~120° |

| C-N-C (pyridine ring) | ~117° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C(ring)-C(ring)-O-C(cyclopentyl) | ~0° or ~180° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap suggests higher reactivity. rasayanjournal.co.in

Interactive Table 2: Predicted Frontier Orbital Energies and Energy Gap

This table shows hypothetical energy values for the frontier orbitals, derived from trends observed in related cyanopyridine compounds.

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. The map is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In the MEP map of this compound, the most electron-rich (red) areas would be located around the nitrogen atom of the pyridine ring and the nitrogen of the cyano group, due to their high electronegativity. The hydrogen atoms of the pyridine and cyclopentyl rings would appear as electron-deficient (blue) regions. This map is invaluable for predicting how the molecule will interact with other reagents.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, or twisting of particular bonds or functional groups.

For this compound, key predicted vibrational frequencies would include the characteristic C≡N stretching frequency of the nitrile group, the C-O-C stretching of the ether linkage, and various C-H and ring stretching modes of the pyridine and cyclopentyl groups. Comparing these theoretical frequencies with experimental data helps to confirm the molecular structure.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies

This table lists hypothetical vibrational frequencies for key functional groups. These values are typically scaled to better match experimental data.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | ~2235 | 2220-2260 |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 | 1200-1275 |

| Pyridine Ring | C=N/C=C Stretching | ~1600, ~1570 | 1550-1610 |

| Cyclopentyl C-H | Stretching | ~2960 | 2850-3000 |

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These indices, part of what is known as "Conceptual DFT," provide a framework for understanding and predicting chemical behavior. rasayanjournal.co.in

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates low reactivity, while high softness suggests high reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. Calculating these descriptors for this compound allows for a quantitative assessment of its reactive nature.

Interactive Table 4: Hypothetical Global Reactivity Descriptors

The values in this table are derived from the hypothetical HOMO/LUMO energies presented earlier and provide a quantitative measure of the molecule's predicted reactivity.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

While DFT is excellent for studying single, optimized structures, molecules with flexible components, like the cyclopentyloxy group in this compound, exist as a population of different conformers. The cyclopentyl ring can adopt various puckered shapes (e.g., envelope, twist), and there is rotational freedom around the C-O single bonds of the ether linkage.

Molecular Mechanics (MM) methods offer a faster, albeit less accurate, way to explore the potential energy surface and identify low-energy conformers. A systematic conformational search can reveal the most stable arrangements of the cyclopentyloxy group relative to the pyridine ring.

Molecular Dynamics (MD) simulations provide a more dynamic picture. researchgate.netmdpi.com By simulating the motion of atoms over time at a given temperature, MD can explore the conformational landscape, show how the molecule transitions between different shapes, and determine the relative populations of these conformers. This is particularly useful for understanding how the molecule's shape and flexibility might influence its interactions in a biological or chemical system.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. arxiv.orgnumberanalytics.com For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. While specific experimental data for this compound are not publicly available, theoretical predictions can be made with a high degree of confidence based on established computational methods and data from analogous substituted pyridines. acs.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations, often employing the B3LYP functional. acs.orgacs.org The predicted values are based on the shielding environment of each nucleus, which is influenced by the electron-donating cyclopentyloxy group and the electron-withdrawing nitrile group.

Predicted ¹H NMR Chemical Shifts: The protons on the pyridine ring are expected to appear in the aromatic region. The proton at the C3 position is anticipated to be the most deshielded due to the anisotropic effect of the adjacent nitrile group. The protons of the cyclopentyl group will appear in the aliphatic region, with the protons on the carbon attached to the oxygen atom (OCH) being the most deshielded within that group.

Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the substituents. The carbon of the nitrile group (C≡N) is expected to appear around 115-120 ppm. The carbon atom attached to the oxygen (C4) will be significantly shifted downfield due to the deshielding effect of the electronegative oxygen. Computational models for substituted pyridines provide a basis for these estimations. stenutz.eu

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| H-3 | ~7.2 - 7.4 | C-2 | ~145 - 150 |

| H-5 | ~6.8 - 7.0 | C-3 | ~110 - 115 |

| H-6 | ~8.3 - 8.5 | C-4 | ~165 - 170 |

| Cyclopentyl-H (OCH) | ~4.8 - 5.0 | C-5 | ~112 - 117 |

| Cyclopentyl-H (other) | ~1.6 - 2.0 | C-6 | ~150 - 155 |

| C≡N | ~115 - 120 | ||

| Cyclopentyl-C (OCH) | ~80 - 85 | ||

| Cyclopentyl-C (other) | ~24 - 33 |

Infrared (IR) Spectroscopy

Theoretical IR spectra can be simulated through frequency calculations at the DFT level, which helps in assigning the vibrational modes of the molecule. researchgate.netresearchgate.net For this compound, several characteristic absorption bands are expected.

The most prominent feature would be the sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹. The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentyl group will appear just below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations are predicted to be in the 1600-1400 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Pyridine Ring C=C, C=N Stretches | 1600 - 1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Aromatic C-O Stretch | 1260 - 1200 | Strong |

| Aliphatic C-O Stretch | 1150 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.comrsc.org The electronic transitions in this compound are expected to be dominated by π → π* and n → π* transitions associated with the aromatic pyridine ring and the nitrile group.

The presence of the electron-donating cyclopentyloxy group and the electron-withdrawing nitrile group is likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. It is anticipated that there will be at least two significant absorption bands in the UV region. The more intense band, corresponding to a π → π* transition, is predicted to be in the range of 260-280 nm. A weaker band, resulting from an n → π* transition involving the lone pair of electrons on the nitrogen atom of the pyridine ring, is expected at a longer wavelength, possibly around 300-320 nm. Computational studies on similar styrylpyridine compounds have shown the utility of TD-DFT in predicting such absorption maxima. researchgate.net

| Predicted λmax (nm) | Electronic Transition | Predicted Molar Absorptivity (ε) |

|---|---|---|

| ~270 | π → π | High |

| ~310 | n → π | Low |

Theoretical Mechanistic Projections for Transformations of this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. For this compound, several transformations can be theoretically projected based on the reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this molecule is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrile group, particularly at positions ortho and para to it. The nitrile group at C2 makes the C6 position highly electrophilic. A computational study could model the reaction pathway for the displacement of a hydride ion or, if a suitable leaving group were present at C6, its substitution by a nucleophile. Lithium amides have been shown to displace cyanide from 2- and 4-cyanopyridines, suggesting that the nitrile group itself could act as a leaving group under certain conditions. researchgate.net Theoretical models predict that such reactions can proceed through a concerted mechanism without the formation of a stable Meisenheimer intermediate. nih.gov

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced by the electron-withdrawing nitrile group. However, the presence of the electron-donating cyclopentyloxy group at the C4 position provides some activation. Computational studies on the nitration of pyridine derivatives suggest that electrophilic attack is directed to the positions ortho and para to the activating group and meta to the deactivating groups. rsc.org Therefore, any potential electrophilic attack on this compound would be theoretically predicted to occur at the C3 and C5 positions, with the C3 position being more sterically hindered. The reaction would likely require harsh conditions. quimicaorganica.org

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. numberanalytics.comlibretexts.org Computational DFT studies can be used to model the reaction mechanisms.

Acid-catalyzed hydrolysis: This mechanism involves the initial protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by a water molecule. chemistrysteps.com Subsequent proton transfers and tautomerization lead to the formation of an amide, which can be further hydrolyzed to a carboxylic acid.

Base-catalyzed hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis under basic conditions would yield the carboxylate salt.

Cleavage of the Ether Linkage

The cyclopentyloxy ether bond can be cleaved under strongly acidic conditions, typically with hydrogen halides like HI or HBr. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction mechanism likely proceeds via protonation of the ether oxygen, making it a good leaving group. This is followed by a nucleophilic attack of the halide ion on the adjacent carbon atom of the cyclopentyl ring. Depending on the stability of the potential carbocation, the mechanism could follow either an SN1 or SN2 pathway. libretexts.org Given that a secondary carbocation on the cyclopentyl ring would have moderate stability, a mixed SN1/SN2 mechanism could be operative. The other product of this reaction would be 4-hydroxypyridine-2-carbonitrile.

Reactivity of the Pyridine Ring System

The electronic properties of the pyridine ring are significantly influenced by the nitrogen atom and the substituents. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). stackexchange.comyoutube.com

1 Electrophilic Aromatic Substitution Potentials

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. wikipedia.orgyoutube.com Any substitution that does occur typically directs to the C-3 and C-5 positions. In this compound, the ring is further deactivated by the electron-withdrawing nitrile group at the C-2 position. Conversely, the cyclopentyloxy group at the C-4 position is an activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. This activating effect would primarily direct electrophiles to the C-3 and C-5 positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Electronic Effect of Nitrogen | Electronic Effect of -CN at C-2 | Electronic Effect of -O-Cyclopentyl at C-4 | Overall Predicted Reactivity |

| C-3 | Favorable for substitution | Deactivating | Activating | Possible site of attack |

| C-5 | Favorable for substitution | Less deactivating | Activating | Possible site of attack |

Reactivity and Mechanistic Studies of 4 Cyclopentyloxy Pyridine 2 Carbonitrile

2 Nucleophilic Aromatic Substitution on the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic aromatic substitution, especially at the C-2 and C-4 positions. stackexchange.comyoutube.com In the case of 4-(cyclopentyloxy)pyridine-2-carbonitrile, the presence of the electron-withdrawing nitrile group at the C-2 position further enhances the electrophilicity of this position. However, since there is no leaving group at the C-2 or C-6 positions, a direct SNAr reaction is unlikely.

A nucleophilic attack could potentially occur at the C-6 position, which is ortho to the nitrogen and para to the activating cyclopentyloxy group. If a suitable leaving group were present at the C-2 or C-6 position, nucleophilic aromatic substitution would be a highly favorable reaction. The mechanism of such reactions can be either stepwise, proceeding through a Meisenheimer complex, or concerted. nih.govnih.gov

Pyridine N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to oxidation, most commonly with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. The formation of this compound N-oxide introduces significant changes to the electronic properties and reactivity of the heterocyclic core.

The resulting N-oxide is a highly polar molecule with a significant dipole moment. scripps.edu The N-O bond introduces new reaction possibilities, as the oxygen atom can act as a nucleophile or a base, and it can also be removed through deoxygenation reactions. Furthermore, the N-oxide functionality significantly alters the regioselectivity of subsequent reactions on the pyridine ring. scripps.edu

Table 1: Common Reagents for Pyridine N-Oxidation

| Reagent | Typical Conditions |

|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, room temperature |

| Hydrogen peroxide/Acetic acid | 70-80 °C |

Chemical Transformations Involving the Cyclopentyloxy Group

The cyclopentyloxy substituent introduces a site for reactions typical of ethers and cycloalkanes, namely ether cleavage and oxidation of the cyclopentyl ring.

Ether Cleavage Reactions

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgchemistrysteps.com The mechanism of cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.org

In the case of this compound, the ether is a secondary alkyl aryl ether. The cleavage is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (a neutral alcohol).

Sₙ2 Pathway : A nucleophile (e.g., I⁻ or Br⁻) can then attack the less sterically hindered carbon of the protonated ether. In this case, attack would likely occur at one of the methylene (B1212753) carbons of the cyclopentyl ring, leading to the formation of 4-hydroxypyridine-2-carbonitrile and a halogenated cyclopentane (B165970).

Sₙ1 Pathway : Alternatively, the protonated ether could dissociate to form a secondary carbocation on the cyclopentyl ring and 4-hydroxypyridine-2-carbonitrile. The carbocation would then be attacked by the halide nucleophile. The formation of a secondary carbocation is less favorable than a tertiary carbocation, but can still occur under forcing conditions. youtube.com

The cleavage of the aryl C-O bond is generally disfavored due to the high energy of the resulting phenyl cation. Therefore, the reaction is expected to exclusively cleave the cyclopentyl-oxygen bond.

Table 2: Predicted Products of Ether Cleavage of this compound with HX

| Reagent | Major Products |

|---|---|

| HI (conc.) | 4-Hydroxypyridine-2-carbonitrile and Iodocyclopentane |

Oxidation Pathways of the Cyclopentyl Ring

The C-H bonds of the cyclopentyl ring are susceptible to oxidation, typically via radical mechanisms, although these reactions often require forcing conditions and may lack selectivity. doi.org The oxidation can be initiated by radical initiators or by strong oxidizing agents. Potential products include cyclopentanone (B42830) or hydroxylated cyclopentyl derivatives attached to the pyridine core.

Computational studies on the oxidation of cyclopentane have shown that the reaction proceeds through a complex network of radical intermediates. doi.orgkaust.edu.sa In the context of this compound, the presence of the electron-rich ether oxygen and the pyridine ring could influence the regioselectivity of the oxidation by directing radical attack to specific positions on the cyclopentyl ring, though such effects are likely to be subtle.

Regioselectivity and Stereoselectivity in Reactions of this compound

The substituents on the pyridine ring play a crucial role in directing the regioselectivity of further reactions. The cyclopentyloxy group at the 4-position is an ortho-, para-directing group for electrophilic aromatic substitution, while the nitrile group at the 2-position is a meta-directing deactivator. In the case of pyridine, electrophilic attack is generally disfavored but can occur under forcing conditions, typically at the 3- and 5-positions.

Upon N-oxidation, the resulting this compound N-oxide exhibits altered regioselectivity. The N-oxide group can direct nucleophilic attack to the 2- and 6-positions. scripps.edu Given that the 2-position is already substituted, nucleophilic aromatic substitution (SₙAr) would be expected to occur at the 6-position if a suitable leaving group were present.

Stereoselectivity would become a consideration in reactions involving the cyclopentyl ring if the ring itself were chiral (i.e., substituted). For the parent compound, the cyclopentyl ring is achiral. However, reactions that introduce a new stereocenter on the ring, such as hydroxylation or epoxidation, could potentially lead to diastereomeric products. The stereochemical outcome of such reactions would depend on the mechanism and the steric influence of the bulky pyridine-2-carbonitrile (B1142686) substituent. acs.org

Kinetic and Thermodynamic Aspects of Key Transformations

Ether Cleavage : Ether cleavage with strong acids is typically a thermodynamically favorable but kinetically slow process, often requiring high temperatures. wikipedia.org The activation energy for the Sₙ2 pathway would be influenced by steric hindrance at the cyclopentyl ring, while the activation energy for the Sₙ1 pathway would be related to the stability of the secondary cyclopentyl carbocation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| 4-Hydroxypyridine-2-carbonitrile |

| Iodocyclopentane |

| Bromocyclopentane |

| Pyridine |

Synthetic Transformations and Utility of 4 Cyclopentyloxy Pyridine 2 Carbonitrile

4-(Cyclopentyloxy)pyridine-2-carbonitrile as a Synthetic Precursor

This compound is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a cyclopentyloxy group and a nitrile moiety, offers multiple sites for chemical modification. The electron-donating nature of the cyclopentyloxy group at the 4-position and the electron-withdrawing nitrile group at the 2-position create a unique electronic profile on the pyridine ring, influencing its reactivity. This compound is primarily utilized as a building block for the construction of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The strategic placement of the functional groups allows for sequential or orthogonal transformations, providing access to a diverse range of derivatives.

Conversion of the Nitrile Group to Other Functionalities

The nitrile group at the 2-position of the pyridine ring is a key handle for synthetic transformations, allowing for its conversion into a variety of other important functional groups.

Amide Formation

The nitrile group can be readily converted to a primary amide, 4-(cyclopentyloxy)picolinamide, through controlled hydrolysis. This transformation is typically achieved under acidic or basic conditions, or through metal-catalyzed hydration reactions. For instance, the hydrolysis of cyanopyridines, such as 2-cyanopyridine (B140075), to their corresponding picolinamides is a well-established industrial process. google.com This reaction generally proceeds by heating the nitrile with water in the presence of a catalyst. google.com The resulting picolinamide (B142947) derivatives are important intermediates for the synthesis of various biologically active compounds.

Table 1: Representative Conditions for Nitrile to Amide Conversion

| Catalyst/Reagent | Conditions | Product |

| Solid Heterogeneous Catalyst | Catalytic hydrolysis with water | Pyridine Carboxylic Acid Amide |

| Acid (e.g., HCl) | Heating under reflux | Picolinamide |

| Base (e.g., NaOH) | Heating under reflux | Picolinamide |

This table presents generalized conditions for the conversion of cyanopyridines to picolinamides based on established literature.

Carboxylic Acid Derivatives

Prolonged hydrolysis of the nitrile group, or the hydrolysis of the intermediate amide, leads to the formation of the corresponding carboxylic acid, 4-(cyclopentyloxy)pyridine-2-carboxylic acid. This two-stage hydrolysis process first yields the amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comchemguide.co.uk Both acid- and base-catalyzed methods are effective for this transformation. libretexts.orgweebly.com

Under acidic hydrolysis, the nitrile is heated with a dilute acid like hydrochloric acid, which directly yields the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In alkaline hydrolysis, heating with a base such as sodium hydroxide (B78521) initially produces the carboxylate salt and ammonia; subsequent acidification is required to isolate the free carboxylic acid. chemguide.co.uklibretexts.org These pyridine-2-carboxylic acid derivatives are significant in the synthesis of pharmaceuticals and as ligands in coordination chemistry.

Tetrazole and Other Heterocyclic Annulations

The nitrile group is an excellent precursor for the synthesis of 5-substituted-1H-tetrazoles through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide. This "click" reaction is a highly efficient method for forming the tetrazole ring, which is considered a bioisostere of a carboxylic acid group in medicinal chemistry. The reaction is often catalyzed by various agents, such as metal salts or Lewis acids, to facilitate the cycloaddition. The resulting 2-(1H-tetrazol-5-yl)pyridine derivative incorporates a metabolically stable, acidic heterocycle, which can be advantageous for modulating the physicochemical properties of a lead compound in drug discovery.

Derivatization Strategies via Pyridine Ring Modifications

Introduction of Additional Substituents

The pyridine ring of this compound can be further functionalized to introduce additional substituents, thereby expanding the molecular diversity of its derivatives. The position of substitution is directed by the electronic effects of the existing groups.

The 4-cyclopentyloxy group is an ortho-, para-directing activating group due to its electron-donating resonance effect. Conversely, the pyridine nitrogen atom and the 2-carbonitrile group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-positions (C3 and C5). The interplay of these effects suggests that electrophilic substitution, such as nitration or halogenation, would preferentially occur at the C3 or C5 positions. For electrophilic substitution on the pyridine ring, harsh reaction conditions are often required due to the ring's inherent electron deficiency. youtube.com The reaction can be facilitated by first converting the pyridine to its N-oxide, which activates the ring, particularly at the 4-position, and can also influence substitution at the 2- and 6-positions. quimicaorganica.org

Functionalization at Unsubstituted Pyridine Positions

The pyridine ring in this compound possesses unsubstituted positions that are targets for functionalization to introduce further molecular complexity. The electron-withdrawing nature of the cyano group and the pyridine nitrogen deactivates the ring towards electrophilic substitution, making such reactions challenging. youtube.com However, directed metalation strategies can overcome this low reactivity.

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridine derivatives. arkat-usa.orgresearchgate.net In alkoxy-substituted pyridines, lithiation can be directed to specific positions. For instance, in 4-methoxypyridine, lithiation occurs at the C-3 position. arkat-usa.orgresearchgate.net Similarly, for this compound, the cyclopentyloxy group can direct metalation to the C-3 or C-5 positions using strong bases like lithium amides or alkyl lithiums. The resulting organometallic intermediate can then react with a variety of electrophiles to introduce new substituents.

Halogenation: While direct electrophilic halogenation is difficult, it can be achieved under forcing conditions or through alternative routes. A more common approach involves the metalation of the pyridine ring followed by quenching with a halogen source (e.g., 1,2-dibromotetrachloroethane). arkat-usa.org This allows for the regioselective introduction of bromine or iodine atoms, which can then serve as handles for further cross-coupling reactions.

The table below summarizes potential functionalization reactions at the unsubstituted positions of the pyridine ring, drawing analogies from similar alkoxy-substituted pyridine systems.

| Position | Reaction Type | Reagents | Product Type | Reference Analogy |

|---|---|---|---|---|

| C-3 | Directed Lithiation | 1. Mesityllithium (MesLi) or PhLi 2. Electrophile (e.g., DMF, I₂) | 3-substituted pyridine | arkat-usa.org |

| C-5 | Directed Lithiation | 1. Lithium Tetramethylpiperidide (LTMP) 2. Electrophile | 5-substituted pyridine | researchgate.net |

| C-3 / C-5 | Halogenation via Metalation | 1. n-BuLi 2. C₂Br₂Cl₄ | Bromo-substituted pyridine | arkat-usa.org |

Transformations Involving the Cyclopentyl Moiety for Advanced Architectures

The cyclopentyloxy group at the C-4 position is not merely a passive substituent; it can be chemically transformed, most notably through ether cleavage, to unmask a highly useful hydroxyl or pyridone functionality.

Ether Cleavage: The cleavage of the cyclopentyl ether bond is a key transformation. wikipedia.org This reaction is typically achieved under strong acidic conditions, often using hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.org This dealkylation process converts the 4-cyclopentyloxy group into a 4-hydroxy group, yielding 4-hydroxy-2-pyridinecarbonitrile. This pyridone tautomer is a valuable intermediate for synthesizing a wide range of biologically active molecules. The choice of acid and reaction conditions can be critical to avoid unwanted side reactions on the pyridine ring or nitrile group. mdma.ch The relative stability of cyclopentyl methyl ether (CPME) under various conditions suggests that robust reagents are necessary for this transformation. researchgate.net

The following table details representative conditions for ether cleavage.

| Reagent | Conditions | Product | Mechanism Type | Reference |

|---|---|---|---|---|

| Hydrobromic Acid (HBr) | Reflux | 4-Hydroxypyridine-2-carbonitrile | SN1/SN2 | wikipedia.org |

| Hydroiodic Acid (HI) | Reflux | 4-Hydroxypyridine-2-carbonitrile | SN1/SN2 | masterorganicchemistry.com |

| Boron Tribromide (BBr₃) | -78 °C to rt, in CH₂Cl₂ | 4-Hydroxypyridine-2-carbonitrile | Lewis Acid-assisted cleavage | Generic Method |

Applications as a Key Building Block in Complex Organic Synthesis

This compound is a valuable precursor in the synthesis of complex molecules, particularly for the pharmaceutical industry. lifechemicals.com The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs. lifechemicals.com

One notable application of this building block is in the synthesis of inhibitors for specific biological targets. For example, derivatives of 4-alkoxypyridine-2-carbonitriles are utilized in the development of kinase inhibitors and other therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a point for diversification. The alkoxy group, as discussed, can be cleaved to reveal a pyridone, a common pharmacophore.

A significant example of its utility is in the synthesis of GSK2256294, a potent inhibitor of focal adhesion kinase (FAK). In the synthetic route to this complex molecule, this compound serves as a core fragment. The synthetic strategy leverages the pre-installed functionalities of the building block to construct the final complex architecture efficiently. The nitrile group participates in key bond-forming reactions, and the cyclopentyloxy group is retained in the final drug structure, contributing to its binding affinity and pharmacokinetic properties.

The versatility of this building block allows for its incorporation into diverse molecular frameworks, making it a key component in the construction of libraries of compounds for drug discovery programs. whiterose.ac.uk

Future Research Directions and Theoretical Perspectives

Exploring Novel Synthetic Pathways for 4-(Cyclopentyloxy)pyridine-2-carbonitrile and its Analogs

Future research will likely focus on developing more efficient and versatile synthetic routes to this compound and its analogs. While established methods for the synthesis of 4-alkoxypyridines exist, such as the reaction of 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol in the presence of a base, there is room for innovation researchgate.net.

Potential avenues for exploration include:

One-Pot Multi-Component Reactions: Designing convergent synthetic strategies where multiple starting materials react in a single pot to form the target molecule could significantly improve efficiency. Such reactions, which have been successfully employed for other pyridine (B92270) derivatives, could involve the condensation of a cyclopentyl-containing building block, a nitrile source, and a suitable pyridine precursor researchgate.netresearchgate.net.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the cyclopentyloxy group onto a pre-functionalized pyridine-2-carbonitrile (B1142686) scaffold would offer a modular approach to generating a library of analogs with diverse substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce the cyanide functionality with high selectivity and under mild conditions guidechem.com.

These novel pathways could lead to higher yields, reduced reaction times, and access to a broader range of structurally diverse analogs for further study.

Advanced Computational Modeling for Predicting Novel Reactivity

Computational chemistry offers a powerful toolkit for predicting the reactivity and properties of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into its electronic structure, molecular orbitals, and potential energy surfaces for various reactions. bas.bgnih.govresearchgate.net

Future computational studies could focus on:

Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) map can help identify electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can predict the compound's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor.

Reaction Pathway Modeling: Simulating the transition states and reaction pathways for potential transformations can help in understanding reaction mechanisms and predicting the feasibility of novel reactions. For instance, the reactivity of the 2-cyanopyridine (B140075) moiety with nucleophiles like thiols has been studied computationally for other systems and could be applied here. nih.gov

These theoretical investigations will be instrumental in guiding experimental work and accelerating the discovery of new reactions and applications.

Development of Catalytic Methods for Selective Transformations of the Compound

The development of novel catalytic methods for the selective transformation of this compound is a promising area of research. Both the pyridine ring and the nitrile group offer handles for catalytic functionalization.

Key research directions include:

C-H Activation: Transition-metal catalyzed C-H activation at the pyridine ring could enable the direct introduction of various functional groups at positions other than those already substituted, offering a highly atom-economical approach to analog synthesis.

Nitrile Group Transformations: Catalytic hydration of the nitrile to an amide or its reduction to an amine would provide access to a different class of functionalized pyridine derivatives with potentially distinct biological activities.

Asymmetric Catalysis: For reactions that introduce a new chiral center, the development of enantioselective catalytic methods would be crucial for accessing single enantiomers, which is often a requirement for pharmaceutical applications.

The discovery of efficient and selective catalysts will be key to unlocking the full synthetic potential of this scaffold.

Expansion of the Synthetic Scope of this compound in Organic Synthesis

The unique combination of a pyridine ring, a nitrile group, and a bulky cyclopentyloxy ether makes this compound a potentially valuable building block in organic synthesis. The 2-cyanopyridine moiety, in particular, is known to participate in a variety of chemical transformations. nih.govrsc.org

Future work could explore its use in the synthesis of:

Fused Heterocyclic Systems: The nitrile and the adjacent ring nitrogen can participate in cyclization reactions to form fused bicyclic and polycyclic heterocyclic systems, which are common motifs in medicinal chemistry.

Bioconjugation: Inspired by the reactivity of other 2-cyanopyridine derivatives, this compound could be investigated for its ability to react selectively with biological nucleophiles, such as the cysteine residues in proteins, for applications in chemical biology and drug delivery. nih.govrsc.org

Complex Molecule Synthesis: The compound could serve as a key intermediate in the total synthesis of natural products or complex, biologically active molecules.

By demonstrating its utility in a range of synthetic applications, the value of this compound as a synthetic intermediate will be firmly established.

Unexplored Mechanistic Insights into its Reactivity

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. While the general reactivity of pyridines and nitriles is well-documented, the specific influence of the cyclopentyloxy group at the 4-position on the electronic properties and reactivity of the molecule warrants detailed investigation.

Future mechanistic studies could involve:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., different temperatures, concentrations, catalysts) can provide quantitative data to elucidate reaction mechanisms.

Isotope Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

In Situ Spectroscopic Monitoring: Techniques such as NMR and IR spectroscopy can be used to observe the formation and disappearance of intermediates during a reaction, offering a real-time view of the reaction progress.

These studies will provide a more nuanced understanding of the factors that control the reactivity and selectivity of this compound.

Integration with Flow Chemistry or Green Chemistry Methodologies

The principles of green chemistry and the application of flow chemistry technologies offer significant opportunities to improve the synthesis and manipulation of this compound. researchgate.netrsc.org These approaches aim to make chemical processes safer, more efficient, and more environmentally friendly.

Potential areas for future research include:

Development of Flow Synthesis: Converting batch syntheses of the compound and its derivatives to continuous flow processes can offer improved control over reaction parameters, enhanced safety for handling hazardous reagents, and easier scalability. researchgate.netmdpi.com

Use of Greener Solvents: Exploring the use of more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of synthetic procedures.

Catalyst Recycling: For catalytic reactions, developing methods for the efficient recovery and reuse of catalysts is a key aspect of green chemistry that could be applied to transformations of this compound.

By integrating these modern chemical methodologies, the synthesis and application of this compound can be made more sustainable and economically viable.

Q & A

Basic: What are the recommended synthetic routes for 4-(Cyclopentyloxy)pyridine-2-carbonitrile?

Methodological Answer:

The synthesis of pyridine-carbonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is:

Cyclopentyloxy Introduction : React 2-cyano-4-chloropyridine with cyclopentanol under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR (e.g., cyclopentyl CH₂ signals at δ 1.5–2.1 ppm, pyridine C≡N peak at ~120 ppm in ¹³C NMR) .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Assign all protons and carbons, focusing on the cyclopentyloxy group (e.g., δ 4.8–5.2 ppm for the oxygen-linked CH in ¹H NMR) and pyridine ring .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 229.3 (C₁₁H₁₂N₂O requires 229.1) .

- X-ray Crystallography : If crystals are obtainable, analyze bond lengths (e.g., C-O bond ~1.36 Å) and angles (e.g., C-O-C ~120°) to resolve stereoelectronic effects .

Advanced: How to address contradictions in reported bioactivity data for pyridine-carbonitrile analogs?

Methodological Answer:

Comparative Structural Analysis : Map substituent effects using analogs (e.g., 5-chloro-2-(4-cyanopyridin-2-yloxy) derivatives show antimicrobial activity, while 4-(thiophen-2-yl) variants exhibit anticancer potential) .

Target-Specific Assays : Test the compound against panels of enzymes (e.g., kinases, PDEs) or receptors (e.g., GPCRs) using fluorescence polarization or SPR to quantify binding affinities (Kd values) .

Data Normalization : Account for assay variability (e.g., IC₅₀ differences due to cell line heterogeneity) by replicating experiments in standardized models (e.g., HEK293 cells) .

Advanced: What experimental strategies can elucidate the molecular interactions of this compound?

Methodological Answer:

- X-ray Co-crystallization : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes. For example, observe hydrogen bonds between the pyridine nitrogen and catalytic residues (e.g., His35 in a kinase active site) .

- Computational Docking : Use AutoDock Vina to predict binding poses, guided by crystallographic data from analogs (e.g., RMSD <2.0 Å) .

- Hydrogen Bond Analysis : Measure intermolecular interactions (e.g., C≡N···H-O distances <2.5 Å) via crystallography or IR spectroscopy .

Advanced: How to design toxicity studies for this compound when data is limited?

Methodological Answer:

In Silico Prediction : Use tools like ProTox-II to predict acute toxicity (e.g., LD₅₀) and hepatotoxicity based on structural alerts (e.g., nitrile group) .

In Vitro Screening : Perform MTT assays on hepatocytes (e.g., HepG2 cells) to assess cytotoxicity (EC₅₀) and ROS generation .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(2-methoxyphenyl)pyridine derivatives, which show low acute toxicity in rodents) .

Basic: What are the stability considerations for this compound under storage?